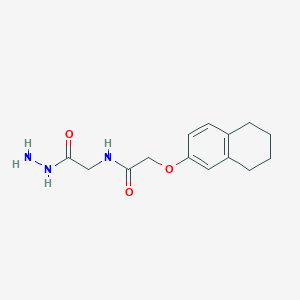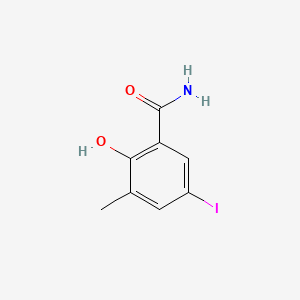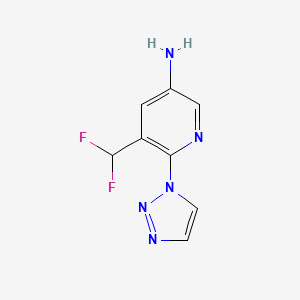
5-(Difluoromethyl)-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethyl)-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a difluoromethyl group and a 1H-1,2,3-triazol-1-yl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the formation of the pyridine ring followed by the introduction of the difluoromethyl and triazole groups through nucleophilic substitution and cycloaddition reactions, respectively. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of products.
Scientific Research Applications
5-(Difluoromethyl)-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-(Difluoromethyl)-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives and triazole-containing molecules, such as:
- 5-(Chloromethyl)-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine
- 5-(Methyl)-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine
Uniqueness
What sets 5-(Difluoromethyl)-6-(1H-1,2,3-triazol-1-yl)pyridin-3-amine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group, in particular, can enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C8H7F2N5 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
5-(difluoromethyl)-6-(triazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C8H7F2N5/c9-7(10)6-3-5(11)4-12-8(6)15-2-1-13-14-15/h1-4,7H,11H2 |
InChI Key |
RRBLUZZWAKICQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=N1)C2=C(C=C(C=N2)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




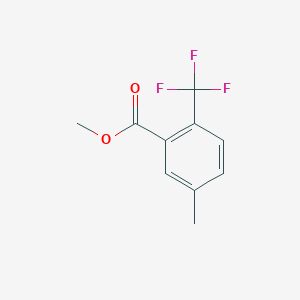
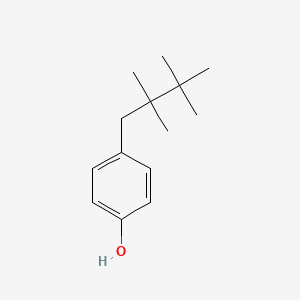
![7-Methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13926260.png)
![5-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13926292.png)
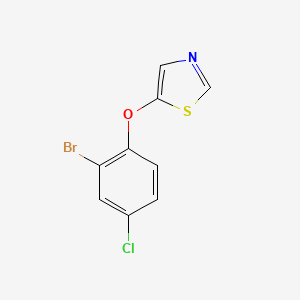
![2-Bromo-4-methoxy-3,6-dimethylpyrazolo[1,5-a]pyrazine](/img/structure/B13926304.png)
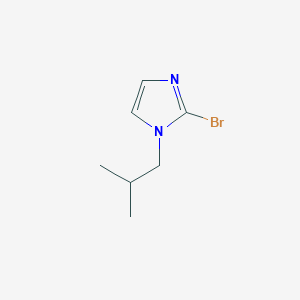

![3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13926328.png)
